molecular formula C17H14N2O3S2 B2603688 Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate CAS No. 477548-51-9

Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate

Cat. No.: B2603688
CAS No.: 477548-51-9
M. Wt: 358.43
InChI Key: ARYMAXGXJOLQJJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d]thiazole ring, which is known for its diverse biological activities, adds to the compound’s versatility and potential utility.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The methylthio group can be introduced via nucleophilic substitution reactions. The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects due to the biological activity of the benzo[d]thiazole moiety.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazol-6-yl derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.

    Benzo[d]thiazole-2-carboxylates: These compounds are structurally similar and are also used in medicinal chemistry.

Uniqueness

Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-22-16(21)11-5-3-10(4-6-11)15(20)18-12-7-8-13-14(9-12)24-17(19-13)23-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYMAXGXJOLQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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